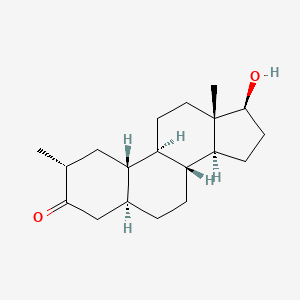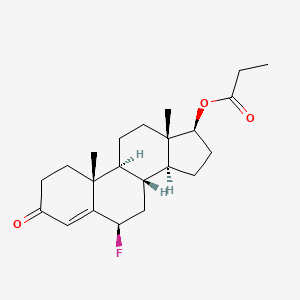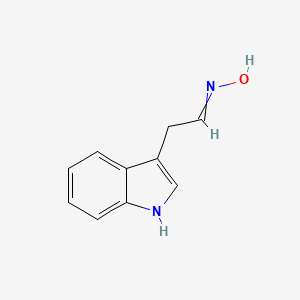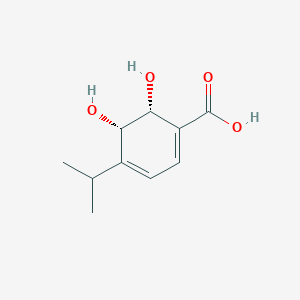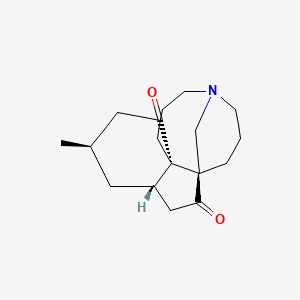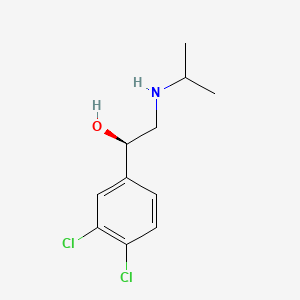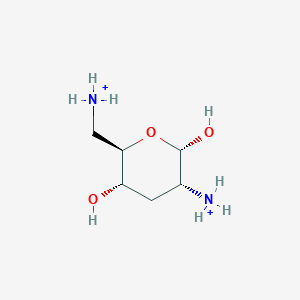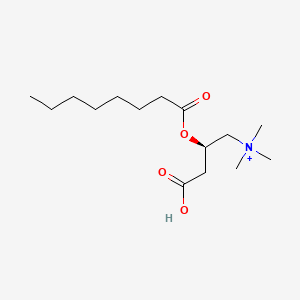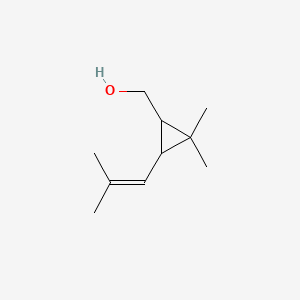
Chrysanthemol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El alcohol crisantémico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del alcohol crisantémico implica su interacción con dianas moleculares y vías específicas. En los sistemas biológicos, se cree que ejerce sus efectos modulando la actividad de las enzimas involucradas en la biosíntesis de terpenoides y otros productos naturales . Además, se cree que sus propiedades antimicrobianas son el resultado de su capacidad para interrumpir las membranas celulares microbianas e inhibir el crecimiento de patógenos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El alcohol crisantémico se puede sintetizar mediante varios métodos. Un enfoque común implica la hidroboración-oxidación del cloruro de crisantémil. Este método implica la adición de borano (BH3) al doble enlace del cloruro de crisantémil, seguido de la oxidación con peróxido de hidrógeno (H2O2) en presencia de una base como el hidróxido de sodio (NaOH) .
Métodos de Producción Industrial: En entornos industriales, el alcohol crisantémico se produce a menudo mediante la hidrogenación catalítica del acetato de crisantémil. Este proceso implica la reducción del acetato de crisantémil utilizando un catalizador de hidrogenación como el paladio sobre carbono (Pd/C) en condiciones controladas de temperatura y presión .
Análisis De Reacciones Químicas
Tipos de Reacciones: El alcohol crisantémico experimenta varias reacciones químicas, incluyendo:
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Anhídrido acético (CH3CO)2O, paladio sobre carbono (Pd/C)
Sustitución: Diversos nucleófilos dependiendo del producto deseado
Principales Productos Formados:
Oxidación: Ácido crisantémico
Reducción: Acetato de crisantémil
Sustitución: Diversos derivados crisantémicos sustituidos
Comparación Con Compuestos Similares
El alcohol crisantémico es estructuralmente similar a otros alcoholes monoterpénicos, como el linalool, el citronelol y el alcohol pulegílico . Sin embargo, es único en su aroma específico y su papel como precursor en la síntesis de ácido crisantémico e insecticidas piretroides . Estas propiedades lo distinguen de otros compuestos similares y resaltan su importancia en diversas aplicaciones.
Compuestos Similares:
- Linalool
- Citronelol
- Alcohol pulegílico
Propiedades
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971555 | |
| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-92-5 | |
| Record name | Chrysanthemol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysanthemol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


